5'-Iodo-m-terphenyl
Overview
Description
5’-Iodo-m-terphenyl, also known as 1-Iodo-3,5-diphenylbenzene, is a chemical compound with the molecular formula C18H13I . It has a molecular weight of 356.21 . It is a solid substance that is sensitive to light and air .
Molecular Structure Analysis
The molecular structure of 5’-Iodo-m-terphenyl consists of a central benzene ring substituted with two phenyl groups and an iodine atom .Physical And Chemical Properties Analysis
5’-Iodo-m-terphenyl is a solid at 20 degrees Celsius . It is sensitive to light and air . .Scientific Research Applications
Synthesis and Material Development
- Crystal Engineering : 5'-Iodo-m-terphenyl derivatives are synthesized for potential use as tectons in crystal engineering, facilitating the creation of complex molecular structures (Wright & Vinod, 2003).
- Production of Multi-Iodoarenes : The compound is used in a templated C–H bond–breaking approach to create multi-iodoarenes, serving as building blocks for materials in pharmaceuticals and electronics (Martínez-Martínez et al., 2017).
- Recyclable Organic Trivalent Iodine Reagents : Utilized in creating recyclable trivalent iodine reagents for oxidative rearrangement and other chemical transformations (Moroda & Togo, 2006).
Chemical Properties and Applications
- Modification of Terphenyl Ligands : Modification of terphenyl ligands by meta alkyl substitution on the central ring, aimed at stabilizing novel compounds and facilitating diverse applications in chemistry (Stanciu et al., 2006).
- Room Temperature P-C Bond Formation : Explored in the context of room temperature phosphorus-carbon bond formation, demonstrating its reactivity and potential in organic synthesis (Diaz et al., 2008).
Optical and Electronic Applications
- Nonlinear Optical Properties : Investigated for their third-order nonlinear optical response, indicating potential use in optoelectronics and photonics (Adeel et al., 2021).
- Stabilization of Heavier Element Compounds : Acts as a stabilizing agent for compounds with new bonding environments, relevant in the development of advanced materials and molecular species (Rivard & Power, 2007).
Miscellaneous Applications
- Liquid Crystal Honeycombs : Used in creating X-shaped polyphilics, forming liquid crystalline phases with unique honeycomb-like structures (Kieffer et al., 2008).
- Methane Storage : Incorporated in the design of porous structures like MOFs (Metal-Organic Frameworks) for applications like methane storage (Eddaoudi et al., 2002).
properties
IUPAC Name |
1-iodo-3,5-diphenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13I/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICOFADCKUKHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)I)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517125 | |
Record name | 2~5~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Iodo-m-terphenyl | |
CAS RN |
87666-86-2 | |
Record name | 2~5~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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